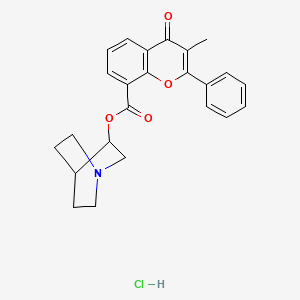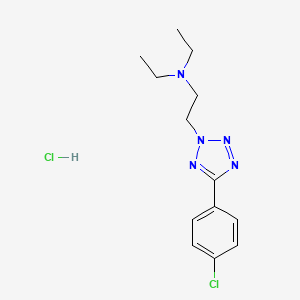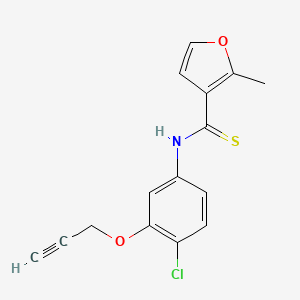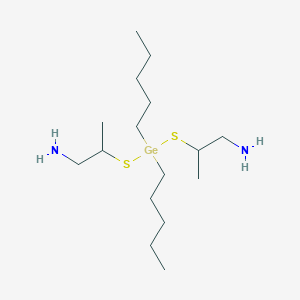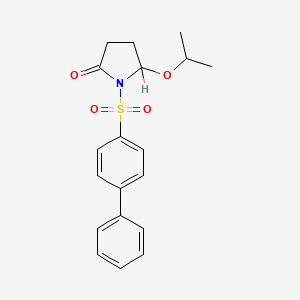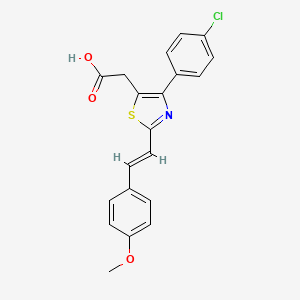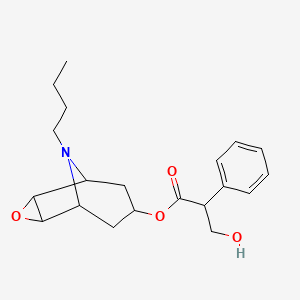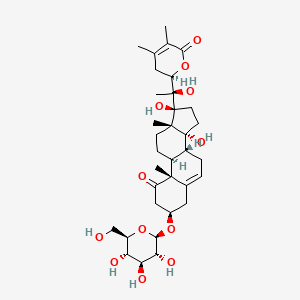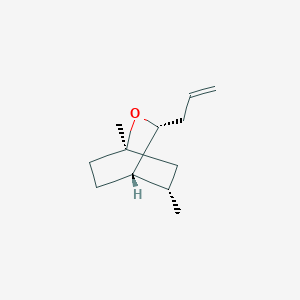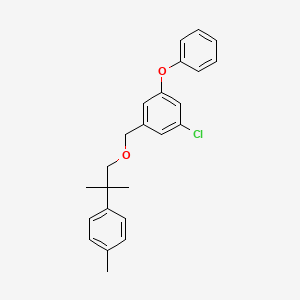
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- is a complex organic compound with a unique structure that includes a benzene ring substituted with chlorine, phenoxy, and a propoxy group containing a methylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chlorinated alkyl compound in the presence of a Lewis acid catalyst, such as aluminum chloride. This step introduces the chlorine substituent onto the benzene ring.
Subsequent steps involve the introduction of the phenoxy and propoxy groups. The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the chlorinated benzene intermediate. The propoxy group, containing the methylphenyl moiety, can be introduced through an etherification reaction, where an alcohol derivative reacts with the intermediate compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-chloro-3-methyl-
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-chloro-2-methyl-
Uniqueness
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
83493-21-4 |
|---|---|
Molekularformel |
C24H25ClO2 |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
1-chloro-3-[[2-methyl-2-(4-methylphenyl)propoxy]methyl]-5-phenoxybenzene |
InChI |
InChI=1S/C24H25ClO2/c1-18-9-11-20(12-10-18)24(2,3)17-26-16-19-13-21(25)15-23(14-19)27-22-7-5-4-6-8-22/h4-15H,16-17H2,1-3H3 |
InChI-Schlüssel |
CMPUJFHLOSQEQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC(=C2)Cl)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


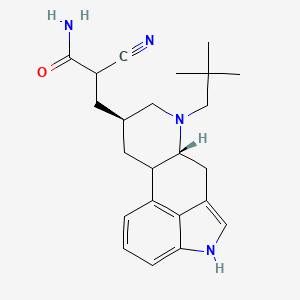
![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)
